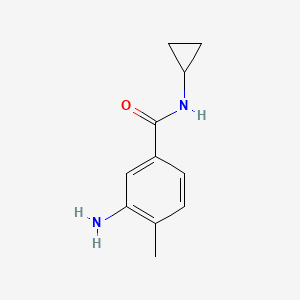

3-amino-N-cyclopropyl-4-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-cyclopropyl-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-7-2-3-8(6-10(7)12)11(14)13-9-4-5-9/h2-3,6,9H,4-5,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLESBTVHGWTLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475166 | |

| Record name | 3-amino-N-cyclopropyl-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623155-19-1 | |

| Record name | 3-amino-N-cyclopropyl-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 623155-19-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-amino-N-cyclopropyl-4-methylbenzamide

Introduction

In the landscape of modern drug discovery and development, the strategic design and synthesis of novel molecular entities are paramount. Substituted benzamides are a cornerstone of medicinal chemistry, serving as versatile scaffolds for a wide array of therapeutic agents. Among these, 3-amino-N-cyclopropyl-4-methylbenzamide emerges as a key building block, offering a unique combination of structural features conducive to the generation of potent and selective drug candidates. Its utility is particularly pronounced in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

This technical guide provides a comprehensive overview of the chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic profile, synthesis, and applications, with a focus on the practical insights that inform its use in a laboratory setting.

Chemical Identity and Structure

The foundational step in understanding any chemical compound is to establish its precise identity. This compound is a derivative of benzoic acid characterized by an amino group at the 3-position, a methyl group at the 4-position, and a cyclopropylamido group at the 1-position.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₄N₂O[1]

-

Molecular Weight: 190.24 g/mol [1]

-

Chemical Structure: (A visual representation of the molecule's structure would be placed here in a full guide).

Physicochemical Properties

| Property | Value/Prediction | Significance in Drug Development |

| Melting Point | Not available. Likely a solid at room temperature. | Influences purification methods (e.g., recrystallization) and formulation considerations. |

| Boiling Point | Not available. Likely high due to hydrogen bonding capabilities. | Relevant for purification by distillation, though decomposition may occur at high temperatures. |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | Crucial for selecting appropriate solvent systems for chemical reactions and for preparing solutions for biological assays. |

| XLogP3-AA | 1.4[1] | A measure of lipophilicity. A value in this range is often favorable for oral bioavailability, balancing aqueous solubility with membrane permeability. |

| Topological Polar Surface Area (TPSA) | 55.1 Ų[1] | An indicator of a molecule's ability to cross cell membranes. A TPSA below 140 Ų is generally considered favorable for cell permeability. |

| Hydrogen Bond Donors | 2[1] | The amino and amide N-H groups can participate in hydrogen bonding, influencing solubility and interactions with biological targets. |

| Hydrogen Bond Acceptors | 2[1] | The carbonyl oxygen and the amino nitrogen can act as hydrogen bond acceptors. |

Spectroscopic Analysis (Predicted)

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of a synthesized compound. Based on the structure of this compound, the following spectral characteristics are anticipated:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropyl protons, the methyl protons, and the protons of the amino and amide groups. The aromatic protons will likely appear as multiplets or doublets in the range of 6.5-7.5 ppm. The cyclopropyl protons will exhibit complex multiplets in the upfield region (0.5-1.0 ppm and a single proton around 2.8 ppm). The methyl protons should present as a singlet around 2.2 ppm. The NH₂ and NH protons will appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons (110-150 ppm), the carbonyl carbon of the amide (~165-170 ppm), the methyl carbon (~20 ppm), and the carbons of the cyclopropyl group (methine carbon around 23 ppm and methylene carbons around 6 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the primary amine and the secondary amide (around 3200-3400 cm⁻¹). A strong C=O stretching vibration for the amide will be prominent around 1630-1660 cm⁻¹. C-H stretching vibrations for the aromatic ring and the aliphatic groups will be observed around 2850-3100 cm⁻¹.

-

MS (Mass Spectrometry): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 190. The fragmentation pattern would likely involve cleavage of the cyclopropyl group and the amide bond.

Synthesis and Reactivity

The synthesis of this compound can be readily achieved through standard organic chemistry methodologies. A common and reliable approach involves the amidation of 3-amino-4-methylbenzoic acid with cyclopropylamine.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Exemplary)

-

Activation of the Carboxylic Acid: To a solution of 3-amino-4-methylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (CH₂Cl₂), add a peptide coupling agent such as HATU (1.1 eq) or EDCI (1.2 eq) in the presence of an organic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amide Bond Formation: To the activated carboxylic acid solution, add cyclopropylamine (1.2 eq) dropwise. The reaction mixture is then stirred at room temperature for 2-12 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilic amino group and the aromatic ring. The amino group can undergo various reactions such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. The aromatic ring is activated towards electrophilic aromatic substitution by the amino and methyl groups, directing incoming electrophiles primarily to the positions ortho and para to the amino group.

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile intermediate in the synthesis of complex, biologically active molecules. Its structure is frequently incorporated into the core of kinase inhibitors.

A notable example of its application is found in the synthesis of substituted pyrimidinyl-phenyl-amino compounds that act as inhibitors of protein kinases. In this context, the amino group of this compound serves as a key nucleophile for coupling with an electrophilic pyrimidine derivative, forming the crucial aniline-pyrimidine core structure present in many kinase inhibitors. This strategic use of this compound allows for the introduction of the N-cyclopropyl-4-methylbenzamide moiety, which can occupy a specific binding pocket in the target kinase, thereby contributing to the overall potency and selectivity of the final drug candidate.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Statements: While a specific GHS classification for this compound is not universally established, related aminobenzamides are often associated with warnings for acute toxicity (oral), skin irritation, and serious eye irritation.[3]

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood while wearing a lab coat, safety goggles, and chemically resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and strategically designed building block for medicinal chemistry and drug discovery. Its unique combination of a nucleophilic amino group, a substituted aromatic ring, and a cyclopropylamido moiety makes it an ideal starting material for the synthesis of a variety of complex molecules, most notably kinase inhibitors. While detailed experimental data on its physicochemical properties are limited, its synthesis is straightforward, and its reactivity is well-understood within the principles of organic chemistry. As the quest for novel therapeutics continues, the utility of such versatile intermediates will undoubtedly remain a critical component of successful drug development programs.

References

An In-depth Technical Guide to 3-amino-N-cyclopropyl-4-methylbenzamide (CAS 623155-19-1): A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-amino-N-cyclopropyl-4-methylbenzamide, a key chemical intermediate in the synthesis of advanced pharmaceutical compounds. This document details its role in drug discovery, particularly as a scaffold for activin receptor-like kinase 5 (ALK5) inhibitors, its physicochemical properties, a plausible synthesis pathway derived from established chemical principles, and methods for its analytical characterization. This guide is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development.

Introduction: The Significance of the Benzamide Scaffold in Drug Discovery

The benzamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its ability to form key hydrogen bonds and its synthetic tractability make it a valuable component in the design of enzyme inhibitors and receptor modulators. This compound has emerged as a particularly important building block, primarily in the development of inhibitors for the transforming growth factor-beta (TGF-β) signaling pathway.

Dysregulation of the TGF-β pathway is implicated in a range of pathologies, including fibrosis and cancer.[1] The type I TGF-β receptor, activin receptor-like kinase 5 (ALK5), is a primary target for therapeutic intervention within this pathway.[1] The subject of this guide, this compound, serves as a crucial intermediate in the synthesis of potent and selective ALK5 inhibitors. A notable example is its use in the construction of complex molecules such as 3-[5-amino-4-(3-cyanobenzoyl)pyrazole-1-yl]-N-cyclopropyl-4-methylbenzamide.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 623155-19-1 | [3] |

| Molecular Formula | C₁₁H₁₄N₂O | [3] |

| Molecular Weight | 190.24 g/mol | [3] |

| Appearance | White to off-white solid | Commercially available |

| Melting Point | Not reported in literature | - |

| Boiling Point | Not reported in literature | - |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. | General chemical knowledge |

| InChI Key | NLESBTVHGWTLOM-UHFFFAOYSA-N |

Synthesis Pathway and Experimental Protocols

Proposed Synthetic Route

The synthesis can be approached via two primary routes, with the order of amidation and nitro reduction being interchangeable. Here, we present a logical pathway starting from 3-nitro-4-methylbenzoic acid.

Caption: Proposed synthesis of this compound.

Step 1: Amide Coupling of 3-Nitro-4-methylbenzoic Acid and Cyclopropylamine

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of medicinal chemistry.[4] The direct reaction is often inefficient, requiring activation of the carboxylic acid.[5] Modern coupling reagents provide high yields and minimize side reactions.[6]

Protocol:

-

Reaction Setup: To a solution of 3-nitro-4-methylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent such as HATU (1.1 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq).

-

Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

-

Amine Addition: Add cyclopropylamine (1.2 eq) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 3-nitro-N-cyclopropyl-4-methylbenzamide, can be purified by flash column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine is a common and well-understood transformation.[7] Catalytic hydrogenation is often the method of choice due to its clean nature and high yields.[8]

Protocol:

-

Reaction Setup: Dissolve 3-nitro-N-cyclopropyl-4-methylbenzamide (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~0.1 eq by weight) to the solution.

-

Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (balloon or Parr shaker) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, the product can be further purified by recrystallization or column chromatography to afford pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.[10]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the cyclopropyl protons, and the amine and amide protons. The aromatic protons will appear as a set of multiplets in the aromatic region (typically 6.5-8.0 ppm). The methyl group will be a singlet around 2.0-2.5 ppm. The cyclopropyl protons will exhibit complex multiplets in the aliphatic region (typically 0.5-3.0 ppm). The amine (NH₂) protons will likely be a broad singlet, and the amide (NH) proton will be a doublet or triplet depending on coupling to the cyclopropyl methine proton.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide (around 165-175 ppm), the aromatic carbons (110-150 ppm), the methyl carbon (around 15-25 ppm), and the cyclopropyl carbons (5-35 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[11]

-

Electrospray Ionization (ESI-MS): This technique is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 191.11.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid, would be suitable for this analysis. The purity is determined by the peak area percentage of the main component.

Biological Activity and Role as an ALK5 Inhibitor Intermediate

While this compound is a key intermediate in the synthesis of ALK5 inhibitors, there is no publicly available data on its intrinsic biological activity. It is likely that this compound itself is not a potent ALK5 inhibitor but serves as a scaffold for the addition of other pharmacophoric elements that are crucial for binding to the ATP-binding site of the kinase.

The general structure of many ALK5 inhibitors consists of a hinge-binding motif, a central core, and a solvent-front interacting moiety.[1] The this compound core provides a platform onto which these other functional groups can be appended. The amino group at the 3-position is a key attachment point for building out the rest of the inhibitor structure, as seen in compounds like 3-[5-amino-4-(3-cyanobenzoyl)pyrazole-1-yl]-N-cyclopropyl-4-methylbenzamide.[2]

Caption: Role of the compound as a core scaffold.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its primary utility lies in its role as a core scaffold for the synthesis of potent ALK5 inhibitors, which are of significant interest for the treatment of fibrosis and cancer. This technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic pathway, and methods for its characterization. As research into TGF-β pathway modulation continues, the importance of this and related benzamide intermediates is likely to grow, making a thorough understanding of their chemistry essential for drug discovery and development professionals.

References

- 1. tandfonline.com [tandfonline.com]

- 2. RU2792728C2 - Method for producing a polymorphic form of 3-[5-amino-4-(3-cyanobenzoyl)pyrazole-1-yl]-n-cyclopropyl-4-methylbenzamide - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. 623155-19-1|this compound|BLD Pharm [bldpharm.com]

- 10. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-amino-N-cyclopropyl-4-methylbenzamide

For professionals in research, discovery, and drug development, a comprehensive understanding of a compound's fundamental physicochemical properties is the bedrock of any successful project. This guide provides a detailed examination of 3-amino-N-cyclopropyl-4-methylbenzamide, a molecule of interest in medicinal chemistry and organic synthesis. We will delve into its core molecular attributes, validated analytical methodologies for its characterization, and the logic behind these experimental choices.

Core Molecular Attributes

A precise understanding of a molecule's identity begins with its molecular formula and weight. These values are foundational for all subsequent quantitative analyses, from reaction stoichiometry to formulation development.

Molecular Formula and Weight

This compound is a substituted benzamide with the chemical structure illustrated below.

Caption: Chemical structure of this compound.

The molecular formula of this compound is C₁₁H₁₄N₂O [1][2]. Based on this formula, the key molecular weights are:

| Property | Value | Source |

| Molecular Weight | 190.24 g/mol | [3] |

| Monoisotopic Mass | 190.110613074 Da | [1] |

Expert Insight: The distinction between molecular weight (average molar mass) and monoisotopic mass is critical. For high-resolution mass spectrometry, the monoisotopic mass, calculated using the mass of the most abundant isotopes of each element, is the experimentally observed value. The molecular weight is an average based on the natural isotopic abundance and is used for bulk calculations like preparing solutions.

Physicochemical and Computed Properties

Beyond the basic molecular weight, a range of physicochemical and computed properties provide a deeper understanding of the molecule's behavior in various environments. These parameters are crucial for predicting properties like solubility, permeability, and potential for intermolecular interactions.

| Property | Value | Note |

| XLogP3-AA | 1.4 | A measure of lipophilicity.[1][2] |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | Predicts transport properties.[1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | Relates to conformational flexibility.[1] |

Synthesis and Characterization

The synthesis of benzamide derivatives is a well-established area of organic chemistry.[4] A common and effective approach involves the coupling of a carboxylic acid with an amine.

General Synthetic Approach

A plausible synthetic route for this compound would start from 3-amino-4-methylbenzoic acid.

Caption: Generalized workflow for the synthesis of this compound.

Causality in Experimental Choices:

-

Activation Step: The carboxylic acid is converted to a more reactive species (like an acid chloride or an activated ester) to facilitate nucleophilic attack by the weakly basic amine. Reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) are often preferred as they are mild and reduce side reactions.[5]

-

Purification: Recrystallization is an effective and economical method for purifying solid products if a suitable solvent system can be identified.[4] If the product contains impurities with similar solubility, column chromatography provides a higher degree of separation.

Analytical Characterization Protocol

A self-validating system for confirming the identity and purity of the synthesized compound is essential. This involves a multi-technique approach where each method provides orthogonal information.

Step-by-Step Characterization Workflow:

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the synthesized compound.

-

Methodology: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution into a high-resolution mass spectrometer (e.g., LC-MS, Q-TOF, or Orbitrap).

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 191.11789.[2] The high-resolution measurement should match the calculated exact mass of the ion, providing strong evidence for the elemental composition.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the chemical structure and confirm the connectivity of atoms.

-

Methodology: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra.

-

Expected Result: The ¹H NMR spectrum should show distinct signals for the aromatic protons, the cyclopropyl protons, the methyl group, and the amine protons, with appropriate chemical shifts, multiplicities, and integration values. The ¹³C NMR will confirm the number of unique carbon environments. This technique is crucial for distinguishing between isomers.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Objective: To identify the key functional groups present in the molecule.

-

Methodology: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.

-

Expected Result: Characteristic absorption bands for the N-H stretches of the primary amine and the secondary amide, the C=O stretch of the amide, and C-H stretches for the aromatic, methyl, and cyclopropyl groups.[5]

-

-

Purity Assessment (HPLC):

-

Objective: To determine the purity of the final compound.

-

Methodology: Develop a reverse-phase HPLC method. A C18 column with a mobile phase gradient of water and acetonitrile (both typically containing 0.1% formic acid or TFA) is a common starting point. Detection is usually performed with a UV detector at a wavelength where the analyte absorbs strongly.

-

Expected Result: A single major peak in the chromatogram. The area percentage of this peak relative to the total area of all peaks provides a quantitative measure of purity.

-

This multi-faceted approach ensures a high degree of confidence in the identity, structure, and purity of this compound, meeting the rigorous standards required for drug development and advanced research.

References

- 1. Page loading... [guidechem.com]

- 2. PubChemLite - this compound (C11H14N2O) [pubchemlite.lcsb.uni.lu]

- 3. 623155-19-1|this compound|BLD Pharm [bldpharm.com]

- 4. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Synthesis of 3-amino-N-cyclopropyl-4-methylbenzamide

This guide provides an in-depth exploration of a reliable and efficient synthesis pathway for 3-amino-N-cyclopropyl-4-methylbenzamide, a key intermediate in pharmaceutical research and development. The methodologies described herein are grounded in established chemical principles and supported by literature precedents, ensuring a robust and reproducible process for researchers, chemists, and drug development professionals.

Introduction

This compound is a substituted benzamide derivative of significant interest in medicinal chemistry. Its structural motifs, including the aminobenzamide core and the cyclopropyl group, are prevalent in a variety of biologically active molecules. The synthesis of this compound requires a strategic approach to introduce the desired functionalities onto the benzene ring in a controlled manner. This guide will detail a well-established three-step synthesis, commencing with the nitration of a common starting material, followed by amide bond formation, and concluding with the reduction of the nitro group.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical disconnection at the amide and amino functionalities. The primary disconnection is at the amide bond, leading to 3-amino-4-methylbenzoic acid and cyclopropylamine. However, a more practical forward synthesis involves introducing the amino group at a later stage to avoid potential side reactions during amide coupling. Therefore, a more strategic approach is to disconnect the amino group first, leading to a nitro-substituted precursor, N-cyclopropyl-4-methyl-3-nitrobenzamide. This intermediate can then be disconnected at the amide bond to reveal 4-methyl-3-nitrobenzoic acid and cyclopropylamine. The 4-methyl-3-nitrobenzoic acid, in turn, can be synthesized from the readily available starting material, p-toluic acid, via electrophilic nitration.

Overall Synthesis Pathway

Caption: Overall synthetic route to this compound.

Step 1: Synthesis of 4-Methyl-3-nitrobenzoic Acid

The initial step in the synthesis is the regioselective nitration of p-toluic acid. The carboxylic acid group is a meta-director, while the methyl group is an ortho, para-director. In this case, the directing effects of both groups reinforce the introduction of the nitro group at the position meta to the carboxylic acid and ortho to the methyl group.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add p-toluic acid (1.0 eq) to concentrated sulfuric acid (3.0 eq) at 0 °C (ice bath). Stir until all the solid has dissolved.

-

Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) while cooling in an ice bath.

-

Addition: Slowly add the nitrating mixture to the solution of p-toluic acid via the dropping funnel, maintaining the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude 4-methyl-3-nitrobenzoic acid will precipitate as a pale-yellow solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

| Reagent/Solvent | Molar Eq. | Purity | Notes |

| p-Toluic Acid | 1.0 | >98% | Starting material |

| Concentrated Nitric Acid | 1.1 | 70% | Nitrating agent |

| Concentrated Sulfuric Acid | 4.0 | 98% | Catalyst and solvent |

| Typical Yield: | >85% | After recrystallization |

Step 2: Synthesis of N-cyclopropyl-4-methyl-3-nitrobenzamide

The second step involves the formation of an amide bond between 4-methyl-3-nitrobenzoic acid and cyclopropylamine. A common and effective method for this transformation is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.

Experimental Protocol

-

Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methyl-3-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (3.0-5.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Amidation: Dissolve the resulting crude 4-methyl-3-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Amine Addition: Slowly add a solution of cyclopropylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the acyl chloride.

-

Work-up: Quench the reaction with water. Separate the organic layer, and wash successively with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-cyclopropyl-4-methyl-3-nitrobenzamide. The product can be purified by recrystallization or column chromatography.

| Reagent/Solvent | Molar Eq. | Purity | Notes |

| 4-Methyl-3-nitrobenzoic Acid | 1.0 | >95% | Starting material for this step |

| Thionyl Chloride | 3.0-5.0 | >99% | For acyl chloride formation |

| Cyclopropylamine | 1.2 | >98% | Amine nucleophile |

| Triethylamine | 1.5 | >99% | Base to neutralize HCl byproduct |

| Typical Yield: | >90% | After purification |

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation, typically affording high yields of the desired product with minimal side reactions.

Experimental Protocol

-

Reaction Setup: In a hydrogenation vessel, dissolve N-cyclopropyl-4-methyl-3-nitrobenzamide (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

-

Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol% of Pd).

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often of high purity, but can be further purified by recrystallization if necessary.

| Reagent/Solvent | Molar Eq./Loading | Purity | Notes |

| N-cyclopropyl-4-methyl-3-nitrobenzamide | 1.0 | >95% | Starting material for this step |

| 10% Palladium on Carbon | 5-10 mol% | - | Catalyst for hydrogenation |

| Hydrogen Gas | Excess | High Purity | Reducing agent |

| Typical Yield: | >95% | After work-up |

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the synthesized compounds.

-

Mass Spectrometry (MS): To confirm the molecular weight of the products.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Considerations

-

Nitration: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The use of concentrated acids necessitates appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. All operations should be performed in a well-ventilated fume hood.

-

Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory liquid. It reacts violently with water to produce toxic gases (HCl and SO₂). Handle with extreme care in a fume hood.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction should be conducted in a properly rated and maintained pressure vessel. The palladium on carbon catalyst is pyrophoric when dry and should be handled with care, preferably as a wet paste.

Conclusion

The described three-step synthesis provides a reliable and scalable route to this compound. The individual steps utilize well-understood and high-yielding chemical transformations, making this pathway suitable for both laboratory-scale synthesis and potential scale-up for industrial production. By following the detailed protocols and adhering to the safety precautions outlined, researchers can confidently produce this valuable chemical intermediate for their drug discovery and development programs.

Technical Data Report: 3-amino-N-cyclopropyl-4-methylbenzamide

Subject: Characterization and Safety Profile of 3-amino-N-cyclopropyl-4-methylbenzamide (CAS No. 623155-19-1)

Executive Summary

This technical data report provides a consolidated overview of the known chemical, physical, and safety information for this compound. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals who may be considering this compound for screening or synthesis programs.

A thorough review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of this compound's biological activity. At present, there is no published data detailing its mechanism of action, specific molecular targets, or any associated signaling pathways. Therefore, this document focuses on presenting the verified chemical properties and safety guidelines to ensure its appropriate handling and to highlight the nascent stage of its biological characterization.

Chemical Identity and Properties

This compound is a synthetic organic compound. Its core structure consists of a benzamide scaffold with three substituents: an amino group, a cyclopropyl group, and a methyl group.

dot graph { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; edge [color="#202124"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_amide [label="C"]; O_amide [label="O"]; N_amide [label="N"]; H_amide [label="H"]; C_methyl [label="CH3"]; N_amino [label="NH2"]; C_cyclopropyl1 [label="C"]; C_cyclopropyl2 [label="C"]; H_cyclopropyl [label="H"];

// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C_amide [pos="1.74,1!"]; O_amide [pos="2.61,0.5!"]; N_amide [pos="1.74,2!"]; H_amide [pos="1.2,2.5!"]; C_methyl [pos="-1.74,1!"]; N_amino [pos="-1.74,-1!"]; C_cyclopropyl1 [pos="2.61,2.5!"]; C_cyclopropyl2 [pos="3.48,2!"]; H_cyclopropyl [pos="2.61,3.2!"];

// Benzene ring with double bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C6 -- C_amide; C_amide -- O_amide [style=double]; C_amide -- N_amide; N_amide -- H_amide; C2 -- C_methyl; C4 -- N_amino;

// Cyclopropyl group N_amide -- C_cyclopropyl1; C_cyclopropyl1 -- C_cyclopropyl2; C_cyclopropyl2 -- N_amide; C_cyclopropyl1 -- H_cyclopropyl;

} Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 623155-19-1 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₁H₁₄N₂O | --INVALID-LINK--[1] |

| Molecular Weight | 190.24 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Monoisotopic Mass | 190.110613074 Da | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 55.1 Ų | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 2 | --INVALID-LINK--[1] |

Safety and Handling

As the biological effects of this compound are not well-characterized, it is imperative to handle this compound with appropriate caution. The following safety information is derived from available Safety Data Sheets (SDS) and chemical databases.

3.1 GHS Hazard Classification

Based on available data, this compound is classified as causing serious eye irritation (H319).[1]

3.2 Precautionary Measures

The following precautionary statements are recommended for handling this compound:

-

P264: Wash hands and any exposed skin thoroughly after handling.[1]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[1]

Workflow for Safe Handling and Preliminary Investigation

Given the absence of biological activity data, a cautious and systematic approach is essential when working with this compound. The following workflow is recommended for any initial research activities.

Step-by-Step Methodology for Initial Handling:

-

Documentation Review: Before any experimental work, thoroughly review the Safety Data Sheet (SDS) and all available chemical information.

-

Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses with side shields, and chemical-resistant gloves are required. A face shield may be necessary for procedures with a risk of splashing.

-

Controlled Environment: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Waste Disposal: Dispose of all waste materials in accordance with institutional and local regulations for chemical waste.

Current Status of Biological Activity Research

As of the date of this report, a comprehensive search of major scientific databases (including PubMed, Scopus, and Web of Science) and chemical repositories (such as PubChem and ChemSpider) did not yield any peer-reviewed articles or patents detailing the biological activity of this compound.

This lack of data presents both a challenge and an opportunity for the research community. While there are no established starting points for investigation, it also means that the compound represents a novel chemical entity with the potential for unexplored biological effects.

For context, other benzamide derivatives have shown a wide range of biological activities, including but not limited to, antimicrobial and antifungal properties. However, it is crucial to emphasize that the activity of related compounds cannot be directly extrapolated to this compound without empirical evidence.

Conclusion and Future Directions

This compound is a readily available chemical compound with a well-defined structure and basic safety profile. The significant knowledge gap regarding its biological activity marks it as a candidate for primary screening in various therapeutic areas.

Future research should focus on:

-

Broad-based screening: Employing high-throughput screening methods to assess its activity against a diverse panel of cellular and molecular targets.

-

Cytotoxicity profiling: Determining the concentration-dependent effects on various cell lines to establish a therapeutic window for any identified activity.

-

In silico modeling: Using computational approaches to predict potential targets based on its chemical structure, which can guide subsequent experimental validation.

This report serves as a starting point for any researcher interested in this compound, providing the necessary chemical and safety information to handle it appropriately while underscoring the unexplored nature of its biological potential.

References

A Technical Guide to the Identification of Potential Biological Targets for 3-amino-N-cyclopropyl-4-methylbenzamide

Abstract

The discovery of novel bioactive small molecules is a cornerstone of modern drug development. However, the elucidation of their mechanism of action, starting with the identification of their direct biological targets, remains a significant challenge. This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of the novel compound, 3-amino-N-cyclopropyl-4-methylbenzamide. While the specific biological activity of this compound is not yet characterized, its benzamide scaffold is prevalent in a wide array of clinically and preclinically validated molecules with diverse targets. This guide, therefore, outlines a systematic and multi-pronged approach, combining in silico prediction with robust experimental validation techniques, to deconvolve its molecular targets and pave the way for understanding its therapeutic potential.

Introduction: The Enigma of a Novel Benzamide

This compound is a small molecule with the chemical formula C₁₁H₁₄N₂O.[1][2] Its structure features a benzamide core, a common pharmacophore found in numerous FDA-approved drugs and clinical candidates. Benzamide derivatives have been shown to exhibit a wide range of biological activities, including but not limited to, inhibition of protein kinases, modulation of the Smoothened (Smo) receptor in the Hedgehog signaling pathway, and interference with protein-protein interactions.[3][4] The specific biological targets of this compound, however, remain unknown. The process of identifying the molecular targets of such a novel compound, often referred to as target deconvolution, is a critical step in understanding its mechanism of action and for guiding further drug development efforts.[5][6][7]

This guide will provide a detailed roadmap for the systematic identification and validation of the biological targets of this compound, leveraging a combination of computational and experimental strategies.

Phase I: Hypothesis Generation through In Silico Target Prediction

Before embarking on resource-intensive experimental studies, computational methods can be employed to generate initial hypotheses about the potential biological targets of this compound.[8][9] These in silico approaches leverage the vast amount of existing biological and chemical data to predict compound-target interactions.

Rationale for In Silico Approaches

In silico target prediction is a cost-effective and time-efficient strategy to narrow down the vast search space of the human proteome.[9] By comparing the chemical structure of this compound to databases of known bioactive molecules, we can infer potential targets based on the principle of chemical similarity.

Recommended In Silico Methodologies

A multi-faceted computational approach is recommended to increase the confidence in predicted targets.[10]

| Methodology | Principle | Potential Application | Key Considerations |

| Chemical Similarity Searching | Compares the 2D or 3D structure of the query molecule to libraries of compounds with known biological targets. | To identify known targets of structurally related benzamide derivatives. | The definition of "similarity" can be subjective and may require testing different metrics. |

| Pharmacophore Modeling | Identifies the essential steric and electronic features of a molecule required for biological activity and screens for proteins that can accommodate this pharmacophore. | To identify potential targets that may not be structurally related but share a common binding motif. | Requires a set of active compounds to build a robust model. |

| Machine Learning & AI | Utilizes algorithms trained on large datasets of compound-target interactions to predict novel interactions.[10] | To uncover non-obvious relationships between chemical structure and biological targets. | The predictive power depends heavily on the quality and diversity of the training data. |

| Panel Docking | Docks the 3D structure of the compound into the binding sites of a large panel of proteins (e.g., the human kinome). | To predict binding affinity and pose for a predefined set of potential targets. | The accuracy of scoring functions can be a limitation. |

The output of these in silico methods will be a prioritized list of potential protein targets for this compound, which will guide the subsequent experimental validation phase.

Phase II: Experimental Target Identification and Validation

Following the generation of a list of putative targets, the next crucial step is to experimentally identify and validate these interactions within a biological context. This phase can be broadly divided into two approaches: affinity-based methods and label-free methods.[11]

Affinity-Based Target Identification: Affinity Chromatography coupled with Mass Spectrometry (AP-MS)

Affinity chromatography is a powerful and widely used technique to isolate and identify the binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[5][12][13][14][15]

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AP-MS).

-

Synthesis of Affinity Probe:

-

Identify a non-essential position on this compound for the attachment of a linker arm. Structure-activity relationship (SAR) data, if available, would guide this choice.

-

Synthesize the derivative with the linker.

-

Covalently immobilize the linker-modified compound onto a solid support, such as agarose or magnetic beads.[15]

-

-

Preparation of Cell Lysate:

-

Select a relevant cell line for the study (e.g., a cancer cell line if anti-proliferative effects are observed in phenotypic screens).

-

Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the cell lysate with the compound-immobilized beads to allow for binding of target proteins.

-

Perform stringent washing steps to remove non-specifically bound proteins.[14]

-

Elute the specifically bound proteins by changing the buffer conditions (e.g., pH, salt concentration) or by using a competing free compound.

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands and perform in-gel digestion with a protease (e.g., trypsin).

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

-

Identify the proteins by searching the MS/MS data against a protein database.

-

Label-Free Target Identification: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess direct drug-target engagement in a cellular environment.[17][18] The principle is that the binding of a ligand stabilizes the target protein, leading to an increase in its thermal stability.[19][20]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

-

Cell Treatment:

-

Culture the chosen cell line to the desired confluency.

-

Treat the cells with this compound at various concentrations or with a vehicle control.

-

-

Thermal Challenge:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the samples at a range of temperatures for a defined period (e.g., 3 minutes).[20]

-

-

Cell Lysis and Fractionation:

-

Lyse the cells (e.g., by freeze-thaw cycles or detergents).

-

Separate the soluble protein fraction from the precipitated proteins by centrifugation.[19]

-

-

Protein Quantification:

-

Collect the supernatant containing the soluble proteins.

-

Quantify the amount of the specific target protein in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.[21]

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature to generate a "melt curve."

-

A shift in the melt curve to higher temperatures in the presence of the compound indicates target stabilization and thus, direct engagement.[20]

-

Phase III: Broad-Spectrum Selectivity Profiling

Once a primary target or a set of targets has been identified and validated, it is crucial to assess the selectivity of this compound. Given that many benzamide derivatives are known to target protein kinases, kinome profiling is a highly recommended next step.[4]

Kinome Profiling

Kinome profiling provides a comprehensive overview of the compound's interaction with a large panel of human kinases.[22] This is essential for understanding its selectivity and potential off-target effects, which can contribute to both efficacy and toxicity.[23]

| Service Provider | Assay Principle | Typical Output |

| Various CROs | Radiometric assays (e.g., ³³PanQinase™) or mobility shift assays.[24] | IC₅₀ or percent inhibition values for a large panel of kinases. |

A selective kinase inhibitor will show potent inhibition of one or a few kinases, while a non-selective inhibitor will inhibit a broad range of kinases. This information is invaluable for lead optimization and for predicting potential clinical outcomes.

Concluding Remarks and Future Directions

The journey from a novel compound to a well-characterized drug candidate is a complex and iterative process. This guide has outlined a robust and scientifically sound strategy for the initial and most critical step: the identification and validation of the biological targets of this compound. By combining the predictive power of in silico methods with the empirical rigor of experimental techniques like AP-MS and CETSA, researchers can efficiently deconvolve the mechanism of action of this and other novel small molecules. The subsequent kinome profiling and functional validation will further refine our understanding of the compound's biological activity and pave the way for its potential development as a therapeutic agent.

References

- 1. Page loading... [guidechem.com]

- 2. PubChemLite - this compound (C11H14N2O) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target deconvolution techniques in modern phenotypic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Target Deconvolution - Creative Biolabs [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 10. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics | MDPI [mdpi.com]

- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

- 15. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 16. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 17. bio-protocol.org [bio-protocol.org]

- 18. benchchem.com [benchchem.com]

- 19. scispace.com [scispace.com]

- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 23. kinaselogistics.com [kinaselogistics.com]

- 24. reactionbiology.com [reactionbiology.com]

Navigating the Frontier: A Technical Guide to the Investigational Compound 3-amino-N-cyclopropyl-4-methylbenzamide

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for research purposes only and does not constitute medical advice. 3-amino-N-cyclopropyl-4-methylbenzamide is an investigational compound and has not been approved for any therapeutic use.

Introduction: Unveiling a Novel Chemical Entity

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. This compound emerges as a compound of interest, distinguished by its unique structural combination of a substituted benzamide core with a cyclopropylamine moiety. While extensive public data on this specific molecule remains nascent, its structural motifs suggest potential interactions with a range of biological targets, making it a compelling subject for further investigation. This guide provides a foundational framework for researchers embarking on the study of this and structurally related compounds, drawing upon established principles of medicinal chemistry and preclinical drug development.

The benzamide class of molecules is well-represented in pharmacology, with members exhibiting diverse activities, including but not limited to antiemetic, antipsychotic, and prokinetic effects. The introduction of an N-cyclopropyl group is a common strategy in medicinal chemistry to enhance metabolic stability, improve oral bioavailability, and modulate target binding affinity. Furthermore, the substitution pattern on the aromatic ring, specifically the 3-amino and 4-methyl groups, is anticipated to significantly influence the compound's electronic and steric properties, thereby dictating its pharmacological profile.

Section 1: Physicochemical Characterization and Synthesis Outline

A thorough understanding of a compound's physicochemical properties is the bedrock of any research endeavor. For this compound, key parameters such as solubility, lipophilicity (LogP), and pKa must be empirically determined. These properties will govern its behavior in biological systems and inform formulation development.

Table 1: Predicted Physicochemical Properties

| Parameter | Predicted Value | Significance |

| Molecular Formula | C11H14N2O | Defines the elemental composition. |

| Molecular Weight | 190.24 g/mol | Influences diffusion and membrane transport. |

| Predicted LogP | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting potential for good membrane permeability. |

| Predicted pKa | (Basic) 4.0 - 5.0; (Acidic) 15.0 - 16.0 | The amino group is predicted to be the primary basic center, influencing solubility and receptor interactions at physiological pH. |

Note: These values are predictions based on computational models and require experimental verification.

Retrosynthetic Analysis and Proposed Synthesis Workflow

The synthesis of this compound can be approached through several established synthetic routes. A plausible and efficient method involves the amidation of a suitably substituted benzoic acid derivative with cyclopropylamine.

Diagram 1: Proposed Retrosynthetic Pathway

Caption: Retrosynthesis of the target compound.

Step-by-Step Synthesis Protocol

-

Nitration of p-toluic acid: To a solution of p-toluic acid in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-5°C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured onto ice, and the precipitated 3-nitro-4-methylbenzoic acid is collected by filtration.

-

Acyl Chloride Formation: The dried 3-nitro-4-methylbenzoic acid is refluxed with thionyl chloride (SOCl2) or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF) to yield 3-nitro-4-methylbenzoyl chloride. The excess thionyl chloride and solvent are removed under reduced pressure.

-

Amidation: The crude 3-nitro-4-methylbenzoyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane) and cooled in an ice bath. A solution of cyclopropylamine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is added dropwise. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then washed sequentially with dilute acid, dilute base, and brine, and the organic layer is dried over anhydrous sodium sulfate.

-

Nitro Group Reduction: The resulting 3-nitro-N-cyclopropyl-4-methylbenzamide is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate). The reduction of the nitro group to an amine can be achieved through various methods, such as catalytic hydrogenation (e.g., using palladium on carbon under a hydrogen atmosphere) or by using a reducing agent like tin(II) chloride in concentrated hydrochloric acid.

-

Purification: The final product, this compound, is purified by column chromatography on silica gel or by recrystallization to afford the desired compound in high purity.

Analytical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present in the molecule.

Section 2: In Vitro Profiling and Target Identification

With the pure compound in hand, the next phase involves elucidating its biological activity through a series of in vitro assays. The initial screening strategy should be broad to identify potential target classes, followed by more focused assays to determine potency and selectivity.

Initial Target Screening

A cost-effective and high-throughput approach for initial target screening is to utilize commercially available panel screens. These panels typically consist of a wide range of receptors, enzymes, ion channels, and transporters. Based on the benzamide scaffold, initial screening panels should prioritize G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, as well as voltage-gated ion channels.

Diagram 2: In Vitro Screening Workflow

Caption: A typical workflow for in vitro screening.

Dose-Response and Potency Determination

Once a "hit" is identified from the initial screen, the next critical step is to determine the compound's potency by generating a dose-response curve. This involves testing the compound at multiple concentrations in a specific functional assay related to the identified target.

Example Protocol: Radioligand Binding Assay

-

Materials: Cell membranes expressing the target receptor, a specific radioligand for the target, scintillation fluid, filter plates, and buffer solutions.

-

Procedure: a. Prepare a series of dilutions of this compound. b. In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound. c. Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand). d. After incubation, harvest the membranes onto filter plates using a cell harvester. e. Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

Section 3: Preliminary In Vivo Assessment

Following promising in vitro data, preliminary in vivo studies are warranted to assess the compound's pharmacokinetic (PK) and safety profile. These studies are essential to determine if the compound has the potential to become a viable drug candidate.

Pharmacokinetic Studies

Initial PK studies are typically conducted in rodents (e.g., mice or rats). The primary objective is to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.

Table 2: Key Pharmacokinetic Parameters to Determine

| Parameter | Description | Importance |

| Cmax | Maximum plasma concentration | Indicates the extent of absorption. |

| Tmax | Time to reach Cmax | Indicates the rate of absorption. |

| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |

| t1/2 | Half-life | Determines the dosing interval. |

| Bioavailability (%F) | The fraction of an administered dose that reaches systemic circulation | Crucial for determining the oral efficacy of a drug. |

Preliminary Safety and Tolerability

Acute toxicity studies in rodents are performed to identify the maximum tolerated dose (MTD) and to observe any overt signs of toxicity. This information is critical for designing subsequent efficacy studies.

Conclusion and Future Directions

This compound represents a novel chemical entity with the potential for interesting pharmacological activity. This guide has outlined a systematic and logical approach to the initial investigation of this compound, from its synthesis and characterization to its in vitro and preliminary in vivo evaluation. The data generated from these studies will be instrumental in elucidating its mechanism of action, identifying potential therapeutic applications, and guiding future lead optimization efforts. As with any new compound, a rigorous and data-driven approach is essential to unlock its full potential.

Researcher's Primer and Scoping Document: 3-amino-N-cyclopropyl-4-methylbenzamide Hydrochloride

Abstract

This document provides a comprehensive technical overview of 3-amino-N-cyclopropyl-4-methylbenzamide hydrochloride (CAS No. 623155-66-8). Due to the limited availability of public, peer-reviewed data on this specific salt, this guide synthesizes information from chemical supplier databases, computational models, and the established chemistry of the substituted benzamide class. Where experimental data is not available, this paper puts forth well-founded hypotheses and outlines detailed protocols for experimental validation. This primer is intended for researchers, chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of this compound.

Introduction and Molecular Overview

This compound is a substituted aromatic amide featuring a primary amine and a methyl group on the benzene ring, with a cyclopropyl group attached to the amide nitrogen. The hydrochloride salt is expected to enhance the compound's solubility in aqueous media, a common strategy in pharmaceutical development. The benzamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, known for activities ranging from antipsychotic and antiemetic to antimicrobial and anti-inflammatory effects[1][2][3]. The specific combination of substituents on this molecule—an amino group at position 3, a methyl group at position 4, and an N-cyclopropyl amide—suggests a unique electronic and steric profile that warrants further investigation for novel biological activity.

This document serves as a foundational guide, summarizing known properties and proposing robust experimental workflows for comprehensive characterization.

Physicochemical Properties

Precise experimental data for the hydrochloride salt are not widely published. The following section combines known data for the free base with predicted properties for the salt, providing a baseline for laboratory investigation.

Structural and Chemical Identity

The core structure and identifying information for the compound and its free base are summarized below.

| Property | This compound (Free Base) | This compound HCl (Salt) | Reference |

| CAS Number | 623155-19-1 | 623155-66-8 | [4][5] |

| Molecular Formula | C₁₁H₁₄N₂O | C₁₁H₁₅ClN₂O | [4] |

| Molecular Weight | 190.24 g/mol | 226.70 g/mol | [4] |

| IUPAC Name | This compound | This compound;hydrochloride | [6] |

| InChI Key | NLESBTVHGWTLOM-UHFFFAOYSA-N | N/A | [6] |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC2CC2)N | CC1=C(C=C(C=C1)C(=O)NC2CC2)N.Cl | [4] |

Predicted Physicochemical Parameters (Free Base)

The following parameters for the free base have been computationally predicted and provide insight into the molecule's likely behavior.

| Parameter | Predicted Value | Implication & Rationale | Reference |

| XLogP3-AA | 1.4 | Indicates moderate lipophilicity. The compound is expected to have reasonable permeability across biological membranes but is not excessively fatty. | [4] |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | Suggests good potential for oral bioavailability. A TPSA of less than 140 Ų is often correlated with efficient cell membrane permeation. | [4] |

| Hydrogen Bond Donors | 2 | The primary amine and the amide N-H group can donate hydrogen bonds, influencing solubility and receptor binding. | [4] |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the primary amine nitrogen can accept hydrogen bonds, contributing to interactions with biological targets and solvents. | [4] |

| Rotatable Bond Count | 2 | Low rotational freedom suggests a relatively rigid conformation, which can be advantageous for specific receptor binding, potentially increasing potency and selectivity. | [4] |

Solubility, Melting Point, and pKa

-

Solubility: As a hydrochloride salt, the compound is predicted to have significantly higher aqueous solubility compared to its free base. Experimental determination in buffers (pH 2.0, 7.4, 9.0) and common organic solvents (DMSO, Ethanol, Methanol) is required.

-

Melting Point: The melting point has not been reported. It is expected to be a crystalline solid with a relatively high melting point, characteristic of amine hydrochloride salts.

-

pKa: The primary aromatic amine (position 3) is expected to be weakly basic. The amide proton is generally not considered basic. The pKa would be critical for understanding ionization state at physiological pH, which impacts solubility, permeability, and target engagement.

Proposed Synthesis and Purification

A definitive, published synthesis protocol for this compound is not available. However, a logical and robust synthetic route can be proposed based on standard amide coupling chemistry.

Retrosynthetic Analysis

A logical disconnection approach points to 3-amino-4-methylbenzoic acid and cyclopropylamine as readily available starting materials. The primary challenge is the selective acylation of cyclopropylamine without side reactions involving the aromatic amine of the benzoic acid starting material. This necessitates a protection/deprotection strategy.

Caption: Retrosynthetic pathway for the target compound.

Step-by-Step Proposed Synthesis Protocol

This protocol outlines a self-validating workflow. Each step includes purification and characterization to ensure the integrity of intermediates.

Step 1: Protection of 3-Amino-4-methylbenzoic Acid

-

Rationale: To prevent the aromatic amine from reacting during amide coupling, it is protected, commonly as a tert-butyloxycarbonyl (Boc) carbamate.

-

Procedure:

-

Dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (2.5 eq) and stir until dissolved.

-

Cool the solution to 0°C in an ice bath.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Once complete, acidify the mixture to pH ~3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(Boc-amino)-4-methylbenzoic acid.

-

Step 2: Amide Coupling

-

Rationale: Coupling the protected benzoic acid with cyclopropylamine using a standard peptide coupling agent like EDC with HOBt minimizes side reactions and provides high yields.

-

Procedure:

-

Dissolve 3-(Boc-amino)-4-methylbenzoic acid (1.0 eq), HOBt (1.2 eq), and cyclopropylamine (1.2 eq) in anhydrous DMF.

-

Cool the solution to 0°C.

-

Add EDC·HCl (1.2 eq) portion-wise.

-

Stir at 0°C for 2 hours, then at room temperature for 16 hours.

-

Monitor by LC-MS.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO₃, and brine.

-

Dry over Na₂SO₄ and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the protected intermediate.

-

Step 3: Deprotection and Salt Formation

-

Rationale: The Boc group is acid-labile and can be cleanly removed with strong acid. Using HCl directly accomplishes deprotection and salt formation in a single step.

-

Procedure:

-

Dissolve the purified Boc-protected intermediate in a minimal amount of methanol or ethyl acetate.

-

Add a 4M solution of HCl in dioxane (5-10 eq) dropwise at 0°C.

-

Stir at room temperature for 2-4 hours, monitoring by TLC/LC-MS.

-

The hydrochloride salt will often precipitate from the solution. If not, concentrate the solvent under reduced pressure.

-

Triturate the resulting solid with diethyl ether, filter, and wash with fresh ether to yield the final product, this compound hydrochloride.

-

Recrystallize from an appropriate solvent system (e.g., ethanol/ether) for higher purity if needed.

-

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and stability of the synthesized compound.

Caption: Comprehensive analytical workflow for validation.

Predicted Spectroscopic Data

-

¹H NMR (in DMSO-d₆):

-

Aromatic Protons: Three distinct signals in the aromatic region (~6.5-7.5 ppm). Expect a singlet, a doublet, and another doublet, reflecting the substitution pattern.

-

Amide Proton (N-H): A broad singlet or doublet (~8.0-8.5 ppm), coupling to the cyclopropyl methine proton.

-

Amino Protons (NH₂): A broad singlet (~5.0-5.5 ppm), which may exchange with D₂O.

-